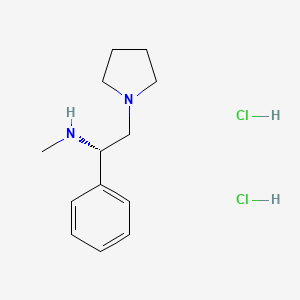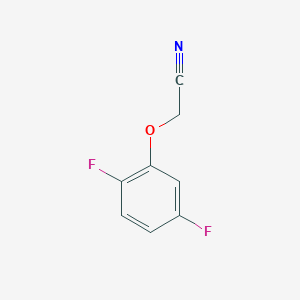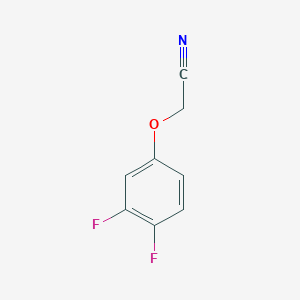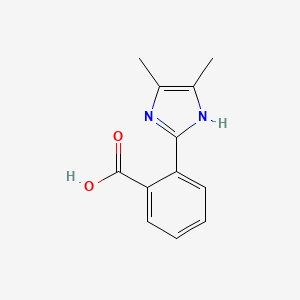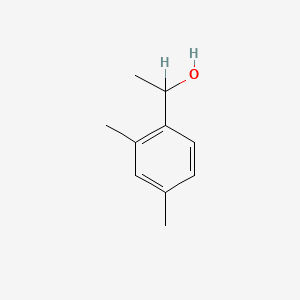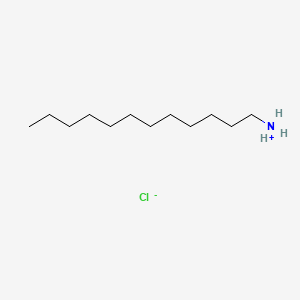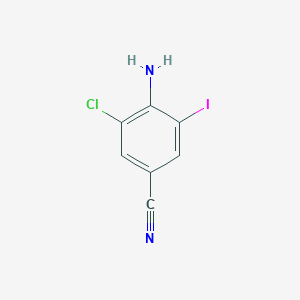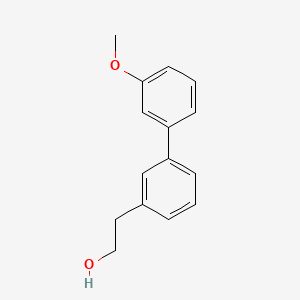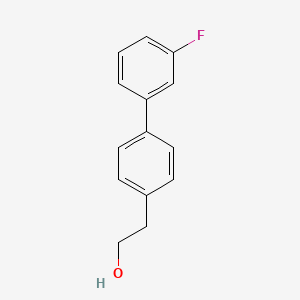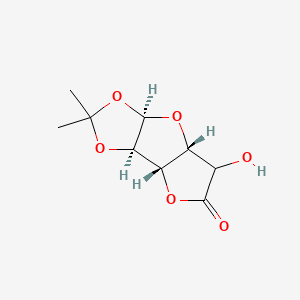
6,3-Glucuronolactone acetonide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,3-Glucuronolactone acetonide is a derivative of glucuronolactone, a naturally occurring substance that is an important structural component of nearly all connective tissues. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,3-Glucuronolactone acetonide typically involves the acetonide protection of glucuronolactone. This process includes the reaction of glucuronolactone with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the acetonide derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6,3-Glucuronolactone acetonide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glucaric acid derivatives.
Reduction: Reduction reactions can convert it back to glucuronolactone.
Substitution: It can undergo nucleophilic substitution reactions, where the acetonide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Glucaric acid derivatives.
Reduction: Glucuronolactone.
Substitution: Various substituted glucuronolactone derivatives depending on the nucleophile used.
Scientific Research Applications
6,3-Glucuronolactone acetonide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential role in cellular metabolism and detoxification processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of 6,3-Glucuronolactone acetonide involves its conversion to glucuronolactone in the body, which then participates in various metabolic pathways. It acts as a precursor for the synthesis of glucuronic acid, which is involved in the detoxification of xenobiotics and endogenous waste products. The compound may also interact with specific molecular targets, such as enzymes involved in the glucuronidation process.
Comparison with Similar Compounds
Similar Compounds
Glucuronolactone: The parent compound, naturally occurring and widely studied.
Glucaric Acid: An oxidation product of glucuronolactone.
Glucuronic Acid: A metabolite of glucuronolactone involved in detoxification processes.
Uniqueness
6,3-Glucuronolactone acetonide is unique due to its acetonide protection, which enhances its stability and allows for specific chemical modifications. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biological studies.
Properties
IUPAC Name |
(1S,2R,6R,8R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3?,4-,5+,6-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBGJSXZKMTMGP-IBJRFZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]3[C@@H](C(C(=O)O3)O)O[C@@H]2O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2S)-1-hydroxybut-3-en-2-yl]azanium;chloride](/img/structure/B7779444.png)
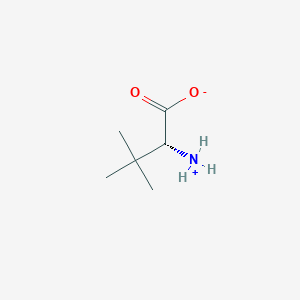
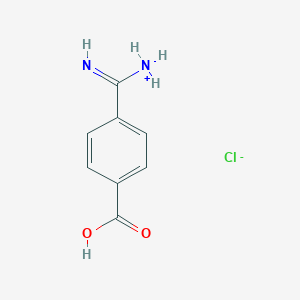
![(2S)-5-azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B7779460.png)
